[4-(Benzyloxy)phenyl](6,7-dimethoxyisoquinolin-1-yl)methyl benzoate
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Overview
Description
4-(Benzyloxy)phenylmethyl benzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyloxyphenyl group linked to a dimethoxyisoquinolinylmethyl benzoate moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenylmethyl benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenyl alcohol.
Synthesis of the Isoquinoline Derivative: The isoquinoline moiety is synthesized by reacting 6,7-dimethoxyisoquinoline with a suitable alkylating agent under acidic conditions.
Coupling Reaction: The final step involves the esterification of the benzyloxyphenyl intermediate with the isoquinoline derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenylmethyl benzoate: undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), Nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
4-(Benzyloxy)phenylmethyl benzoate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenylmethyl benzoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
4-(Benzyloxy)phenylmethyl benzoate: can be compared with similar compounds such as:
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and has unique reactivity in cross-coupling reactions.
4-(Benzyloxy)phenol: A simpler analog used in various chemical reactions and industrial applications.
The uniqueness of 4-(Benzyloxy)phenylmethyl benzoate lies in its complex structure, which provides a versatile platform for diverse chemical modifications and applications.
Properties
CAS No. |
5544-54-7 |
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Molecular Formula |
C32H27NO5 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
[(6,7-dimethoxyisoquinolin-1-yl)-(4-phenylmethoxyphenyl)methyl] benzoate |
InChI |
InChI=1S/C32H27NO5/c1-35-28-19-25-17-18-33-30(27(25)20-29(28)36-2)31(38-32(34)24-11-7-4-8-12-24)23-13-15-26(16-14-23)37-21-22-9-5-3-6-10-22/h3-20,31H,21H2,1-2H3 |
InChI Key |
DYEVWJAIKQOWTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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